N-butyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
Description
N-butyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is a chemical compound with a complex structure that includes an indole ring, a butyl group, and an oxoacetamide moiety
Properties
IUPAC Name |
N-butyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-3-4-9-16-15(19)14(18)13-10(2)17-12-8-6-5-7-11(12)13/h5-8,17H,3-4,9H2,1-2H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AICFAPNYVWECNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C(=O)C1=C(NC2=CC=CC=C21)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide typically involves the reaction of 2-methylindole with butyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to facilitate the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-butyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the indole ring or the oxoacetamide moiety are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for bromination or electrophilic reagents for other substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-butyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetic acid, while reduction could produce N-butyl-2-(2-methyl-1H-indol-3-yl)-2-hydroxyacetamide.
Scientific Research Applications
Chemical Applications
1. Building Block in Synthesis
N-butyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is utilized as a precursor in the synthesis of more complex organic molecules. Its structure allows for modifications that can lead to the development of novel compounds with enhanced properties.
2. Coordination Chemistry
The compound serves as a ligand in coordination chemistry, interacting with metal ions to form stable complexes. This property is crucial for catalysis and the development of new materials.
Biological Applications
1. Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties, making it a candidate for the development of new antibiotics. Its effectiveness against various bacterial strains has been documented, providing a potential avenue for combating antibiotic resistance.
2. Anti-inflammatory Properties
The compound has shown promise in reducing inflammation, which is pivotal in treating conditions such as arthritis and other inflammatory diseases. Studies have demonstrated its ability to modulate inflammatory pathways, suggesting therapeutic potential.
3. Anticancer Activity
Significant attention has been given to its anticancer properties, particularly against solid tumors like colon and lung cancers. Research has highlighted its mechanism of action involving the inhibition of tumor growth and induction of apoptosis in cancer cells .
Medicinal Applications
1. Therapeutic Agent Development
this compound is being investigated as a therapeutic agent for various diseases, including cancer and inflammatory conditions. Its unique structure allows it to interact with biological receptors and enzymes, potentially leading to the modulation of disease pathways .
Case Study: Antitumor Activity
A study published in Proceedings of the American Association for Cancer Research reported that derivatives of this compound exhibited significant antitumor effects in vitro and in vivo against colon cancer models, demonstrating its potential as a lead compound in drug discovery .
Industrial Applications
1. Material Development
In industry, this compound is being explored for its use in developing new materials with specific properties, such as polymers and dyes. The compound's stability and reactivity make it suitable for various applications in material science.
Data Summary Table
| Application Area | Specific Use | Notable Findings |
|---|---|---|
| Chemistry | Building block | Used in synthesis of complex molecules |
| Coordination | Ligand formation | Forms stable complexes with metal ions |
| Biology | Antimicrobial | Effective against multiple bacterial strains |
| Anti-inflammatory | Modulates inflammatory pathways | |
| Anticancer | Induces apoptosis in cancer cells | |
| Medicine | Therapeutic agent | Potential treatment for cancer and inflammation |
| Industry | Material development | Suitable for polymers and dyes |
Mechanism of Action
The mechanism of action of N-butyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
N-butyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide can be compared with other similar compounds, such as:
N-butyl-2-(2-methyl-1H-indol-3-yl)-2-hydroxyacetamide: Similar structure but with a hydroxy group instead of an oxo group.
N-butyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetic acid: Similar structure but with a carboxylic acid group instead of an amide group.
2-methyl-1H-indole-3-carboxamide: Lacks the butyl group and oxoacetamide moiety.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
N-butyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is a synthetic compound belonging to the indole derivative class, which has garnered attention for its diverse biological activities. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Structural Characteristics
The compound features a butyl group, a methyl group on the indole ring, and an oxoacetamide functional group. The structural arrangement contributes to its interaction with various biological targets, enhancing its pharmacological potential.
Biological Activities
This compound exhibits a range of biological activities, including:
- Antitumor Activity : Research indicates that indole derivatives can possess significant antitumor properties. Specifically, compounds similar to this compound have shown effectiveness against solid tumors, including colon and lung cancers .
- Antimicrobial Properties : The compound has demonstrated antimicrobial effects against various pathogens. For example, studies have indicated its potential in inhibiting the growth of Staphylococcus aureus and other resistant strains .
- Enzyme Inhibition : this compound may inhibit specific enzymes associated with cell proliferation, contributing to its anticancer effects. This mechanism is critical in developing therapeutic strategies for cancer treatment.
The biological effects of this compound are primarily mediated through its binding to various receptors and enzymes. The compound's interaction with these molecular targets can modulate cellular signaling pathways, leading to altered physiological responses. For instance:
- Receptor Binding : The compound may bind to receptors involved in cell signaling, potentially influencing processes such as apoptosis and cell growth.
- Enzyme Modulation : By inhibiting enzymes critical for tumor growth and survival, the compound can exert cytotoxic effects on cancer cells.
Case Studies
Several studies have evaluated the biological activity of this compound:
-
Antitumor Efficacy : In vitro studies have shown that this compound exhibits cytotoxicity against human colon carcinoma cell lines (HT29) and lung carcinoma cells (H460). The MTT assay indicated significant reductions in cell viability upon treatment with varying concentrations of the compound over 144 hours .
Cell Line IC50 (µM) Treatment Duration HT29 10 144 hours H460 15 144 hours - Antimicrobial Activity : The minimum inhibitory concentration (MIC) of this compound against S. aureus was found to be as low as 1 µg/mL, indicating strong activity against resistant strains .
Research Applications
The compound is being explored for various applications:
Chemistry :
- Serves as a building block for synthesizing more complex molecules.
Biology :
- Investigated for its potential in drug development targeting specific diseases.
Medicine :
- Explored for therapeutic applications in cancer treatment and antimicrobial therapies.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-butyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide, and how can reaction efficiency be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with condensation of 2-methylindole with oxoacetate derivatives, followed by N-alkylation with butyl bromide. Key steps include:
- Indole activation : Use coupling agents like carbodiimides (e.g., DCC) to facilitate amide bond formation .
- Purification : Employ column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC to isolate intermediates .
- Optimization : Monitor reaction progress via TLC or HPLC, adjusting temperature (40–60°C) and solvent polarity (DMF or THF) to minimize by-products .
Q. How can researchers confirm the structural integrity and purity of this compound?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
- NMR : Analyze - and -NMR to verify indole proton environments (~6.8–7.5 ppm) and acetamide carbonyl signals (~168–170 ppm) .
- Mass Spectrometry : Confirm molecular weight (e.g., [M+H] at m/z ~285) via ESI-MS .
- Purity : Assess via HPLC (C18 column, acetonitrile/water mobile phase) with >95% purity threshold .
Advanced Research Questions
Q. What experimental strategies are effective for elucidating the biological activity of this compound in vitro?
- Methodological Answer : Design assays targeting indole-derived pharmacophores:
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations .
- Apoptosis : Quantify caspase-3/7 activation via fluorometric assays .
- Target Identification : Employ thermal shift assays (TSA) to identify protein targets by monitoring thermal denaturation .
Q. How can researchers resolve contradictions in reported bioactivity data for indole-acetamide derivatives?
- Methodological Answer : Address variability through:
- Orthogonal assays : Validate results using complementary techniques (e.g., flow cytometry alongside Western blotting) .
- Batch consistency : Ensure compound purity via DSC (melting point ~180–185°C) and Karl Fischer titration (water content <0.5%) .
- Meta-analysis : Compare data across studies using cheminformatics tools (e.g., PubChem BioActivity data) .
Q. What crystallographic methods are suitable for determining the 3D structure of this compound?
- Methodological Answer : Use single-crystal X-ray diffraction:
- Crystallization : Grow crystals via vapor diffusion (ethanol/water, 1:1) at 4°C .
- Refinement : Apply SHELXL for structure solution, leveraging Hirshfeld surface analysis to assess intermolecular interactions (e.g., N–H···O hydrogen bonds) .
Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s pharmacological profile?
- Methodological Answer : Systematically modify substituents and evaluate effects:
- Butyl chain variation : Compare N-propyl, N-pentyl analogs for lipophilicity (logP) using shake-flask method .
- Indole substitution : Introduce electron-withdrawing groups (e.g., -Cl, -F) at the 5-position to enhance receptor binding .
- Computational modeling : Perform docking studies (AutoDock Vina) on targets like cyclooxygenase-2 (COX-2) to prioritize analogs .
Methodological Challenges & Solutions
Q. How should researchers address low yields during the final N-alkylation step of the synthesis?
- Solution :
- Catalyst optimization : Use phase-transfer catalysts (e.g., TBAB) to enhance butyl bromide reactivity .
- Solvent screening : Test polar aprotic solvents (e.g., DMF vs. DMSO) to improve nucleophilicity .
Q. What approaches are recommended for studying the compound’s stability under physiological conditions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
